5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole
Overview
Description
5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole is a synthetic organic compound that belongs to the class of benzo[d]oxazoles. This compound is characterized by the presence of a tert-butyl group, a chloro group, and a methyl group attached to a benzo[d]oxazole core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the benzo[d]oxazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole can be compared with other similar compounds, such as:
4-tert-Butyl-N-(3-chloro-4-methylphenyl)benzamide: This compound shares structural similarities but differs in the functional groups attached to the benzene ring.
Triethyleneglycol bis(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate): Another compound with a tert-butyl group, but with different functional groups and applications.
Properties
IUPAC Name |
5-tert-butyl-2-(3-chloro-4-methylphenyl)-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-11-5-6-12(9-14(11)19)17-20-15-10-13(18(2,3)4)7-8-16(15)21-17/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIWLWCMYGFPOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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